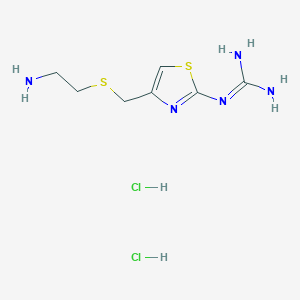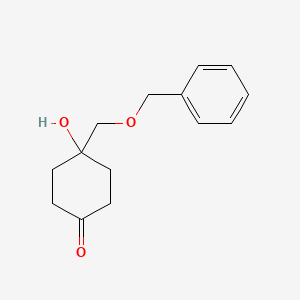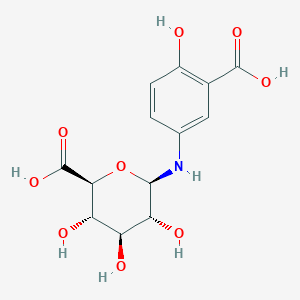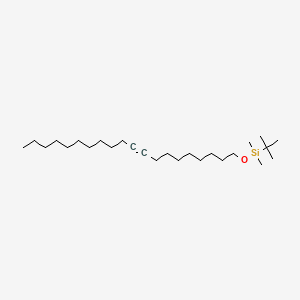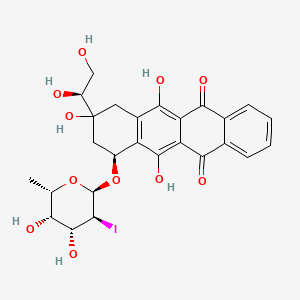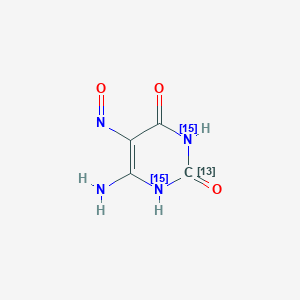
(R)-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, an isopropylbenzamido group, and a phenylpropanoate moiety. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
The synthesis of ®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Isopropylbenzamido Group: This step involves the acylation of the intermediate compound with an isopropylbenzoyl chloride in the presence of a base.
Formation of the Phenylpropanoate Moiety: This step involves the esterification of the intermediate compound with phenylpropanoic acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate can be compared with other similar compounds, such as:
2-Pyrrolidin-2-ylpyridine: This compound shares the pyrrolidinone ring structure but differs in its substituents and overall molecular configuration.
Trifluorotoluene: While not structurally similar, this compound is often used in similar chemical reactions and applications.
The uniqueness of ®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H30N2O5 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate |
InChI |
InChI=1S/C23H30N2O5/c1-15(2)17-8-10-18(11-9-17)22(28)24-19(14-16-6-4-3-5-7-16)23(29)30-25-20(26)12-13-21(25)27/h3-7,15,17-19H,8-14H2,1-2H3,(H,24,28)/t17?,18?,19-/m1/s1 |
InChI-Schlüssel |
OIBIHFXGMGXIPT-CTWPCTMYSA-N |
Isomerische SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Kanonische SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13864986.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B13864999.png)
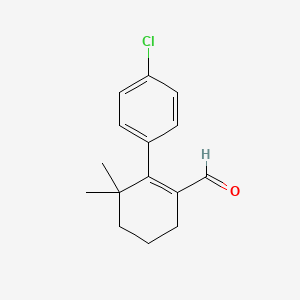
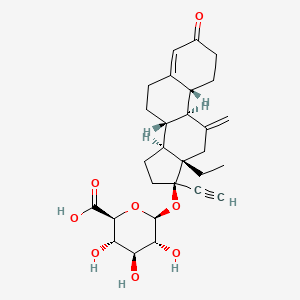
![5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)


